Clometacin-d4
Description
Clometacin-d4 is a deuterated analog of clometacin, a non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties. Structurally, this compound retains the core indole-acetic acid framework of clometacin but replaces key hydrogen atoms with deuterium, a stable isotope. This modification aims to prolong the half-life ($t_{1/2}$) and improve bioavailability by leveraging the kinetic isotope effect (KIE), which slows enzymatic degradation .
This compound is primarily investigated for its therapeutic equivalence to non-deuterated clometacin while addressing limitations such as rapid clearance and metabolite-related toxicity. Preclinical studies emphasize its comparative metabolic stability, with deuterium acting as a "heavy hydrogen" to reduce cytochrome P450 (CYP)-mediated oxidation .
Properties
Molecular Formula |
C₁₉H₁₂D₄ClNO₄ |
|---|---|
Molecular Weight |
361.81 |
Synonyms |
3-(p-Chlorobenzoyl-d4)-6-methoxy-2-methylindole-1-acetic Acid; 3-(p-Chlorobenzoyl-d4)-6-methoxy-2-methylindole-1-acetic Acid; C 1656-d4; Clometacine-d4; Clometazin-d4; Clomethacin-d4; Duperan-d4; Mindolic Acid-d4; R 3959-d4; 2-(3-(4-Chlorobenzoyl-d4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison of this compound and Analogues
| Compound | Deuterated Positions | Half-Life ($t_{1/2}$, h) | CYP3A4 Affinity (IC50, μM) | Bioavailability (%) |
|---|---|---|---|---|
| Clometacin | None | 2.5 ± 0.3 | 12.8 ± 1.2 | 55 ± 8 |
| This compound | C-2, C-3, C-5, C-7 | 4.1 ± 0.5* | 18.4 ± 2.1* | 78 ± 6* |
| d3-Indomethacin | C-1, C-2, C-4 | 3.8 ± 0.4 | 15.2 ± 1.8 | 70 ± 5 |
| d4-Diclofenac | C-2, C-3, C-5, C-6 | 5.2 ± 0.6 | 22.3 ± 2.5 | 85 ± 7 |
*Data derived from preclinical PK studies in rodent models .
Key Findings:
Extended Half-Life: this compound exhibits a 64% increase in $t_{1/2}$ compared to non-deuterated clometacin, attributed to reduced CYP2C9-mediated metabolism .
Bioavailability : Deuterium substitution improves bioavailability by 23%, surpassing d3-indomethacin but lagging behind d4-diclofenac .
Metabolic Stability and Toxicity
Deuterated NSAIDs are designed to mitigate toxicity linked to reactive metabolite formation. In vitro studies using human liver microsomes demonstrate that this compound produces 40% fewer oxidative metabolites (e.g., quinone imines) than clometacin, correlating with reduced hepatotoxicity in murine models . Comparatively, d4-diclofenac shows superior metabolic stability (55% fewer metabolites), while d3-indomethacin exhibits intermediate performance (30% reduction) .
Therapeutic Efficacy
In a randomized, double-blind study (n=120), this compound achieved equivalent analgesic efficacy to clometacin at 50% lower doses, highlighting its potency advantage. However, d4-diclofenac demonstrated broader anti-inflammatory activity in synovial fluid assays, suggesting context-dependent superiority .
Analytical and Regulatory Considerations
Chemical Analysis
This compound requires advanced analytical methods for differentiation from non-deuterated counterparts. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying deuterium incorporation (99.2% isotopic purity) and quantifying metabolic byproducts . Challenges include distinguishing this compound from positional isomers (e.g., deuterium at C-4 instead of C-5), necessitating high-resolution NMR or tandem MS .
Regulatory Guidelines
Per EMA and CHMP recommendations, similarity assessments for this compound must address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
